2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenoxyacetyl group and a 4-methylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves the reaction of 4-chlorophenoxyacetic acid with 4-(4-methylbenzyl)piperazine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine
- 1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxybenzyl)piperazine
Uniqueness
2-(4-Chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C20H23ClN2O2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-2-4-17(5-3-16)14-22-10-12-23(13-11-22)20(24)15-25-19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3 |
InChI Key |
NGJXWCCPRITFMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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